molecular formula C20H21N3O3 B2484456 N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110962-14-5

N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2484456
CAS No.: 1110962-14-5
M. Wt: 351.406
InChI Key: MWLYZFBCZAEDIV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-18-21-15-10-6-5-9-14(15)20(23-18)26-13-19(24)22-16-11-7-8-12-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLYZFBCZAEDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Etherification: The quinazoline core is then subjected to etherification with 2-ethoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(2-chlorophenyl)-2-[(2-chloroquinazolin-4-yl)oxy]acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group and the ethyl group on the quinazoline core may enhance its lipophilicity and binding affinity to certain biological targets.

Biological Activity

N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the acetamide class and features a quinazoline core, which is known for various biological activities. The structural formula can be represented as follows:

C20H21N3O3\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate these targets through competitive inhibition or allosteric modulation, although detailed mechanistic studies are required for precise elucidation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that phenoxy-N-arylacetamides demonstrated various biological activities, including antimicrobial effects against several pathogens (Berest et al., 2011; Rani et al., 2014) .

Anticancer Activity

The quinazoline derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo. A notable study reported that quinazoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

Compounds within this class have also been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Type IC50 Values Reference
Antimicrobial>200 μMBerest et al., 2011
Anticancer12.5 μMRani et al., 2014
Anti-inflammatory15 μMPatel et al., 2013

Synthesis and Structural Optimization

The synthesis of this compound involves several key steps:

  • Formation of the Quinazoline Core: This is typically achieved through cyclization reactions.
  • Etherification: The ethoxy group is introduced via etherification.
  • Amidation: The acetamide linkage is formed through coupling reactions with appropriate reagents .

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